molecular formula C25H29N3O3 B13973616 1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate CAS No. 294852-09-8

1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate

Cat. No.: B13973616
CAS No.: 294852-09-8
M. Wt: 419.5 g/mol
InChI Key: CYKFLKQPVMHCTM-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a pyridine ring, and a naphthalene ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the pyridine ring through a series of coupling reactions. The morpholine moiety is then attached via nucleophilic substitution. The final step involves the formation of the carbamate group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted morpholine or pyridine derivatives.

Scientific Research Applications

1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate is unique due to its combination of morpholine, pyridine, and naphthalene rings, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

294852-09-8

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

tert-butyl N-[4-[6-(morpholin-4-ylmethyl)pyridin-3-yl]naphthalen-1-yl]carbamate

InChI

InChI=1S/C25H29N3O3/c1-25(2,3)31-24(29)27-23-11-10-20(21-6-4-5-7-22(21)23)18-8-9-19(26-16-18)17-28-12-14-30-15-13-28/h4-11,16H,12-15,17H2,1-3H3,(H,27,29)

InChI Key

CYKFLKQPVMHCTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)C3=CN=C(C=C3)CN4CCOCC4

Origin of Product

United States

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